molecular formula C24H26N4O2 B4501572 1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4501572
M. Wt: 402.5 g/mol
InChI Key: QNUQIUBAYCEMTQ-UHFFFAOYSA-N
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Description

1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide is 402.20557608 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Carboxamides as Potential Antipsychotic Agents

  • Research has explored heterocyclic analogues of benzisothiazolyl-piperazinyl compounds, evaluating them as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize apomorphine-induced responses in mice. Among these, certain pyridinecarboxamide and thiophenecarboxamide derivatives showed potent activities, highlighting their potential in the development of antipsychotic medications with reduced extrapyramidal side effects (Norman et al., 1996).

Fluoroquinolones Against Mycobacterium tuberculosis

  • Novel fluoroquinolones with 6,8-difluoroquinoline structure modified by piperazin-1-yl groups at C-7 have been synthesized and tested in vivo against Mycobacterium tuberculosis H37Rv in mice. These compounds, particularly those with pyridine-4-carbonyl hydrazono and pyrazine-2-carbonyl amino substituents, showed comparable activity to sparfloxacin, suggesting their potential as effective treatments for tuberculosis (Shindikar & Viswanathan, 2005).

Antibacterial Quinolones with Novel C-7 Substituents

  • The introduction of novel substituents like 2-aminomethyl-1-azetidinyl, -1-pyrrolidinyl, and -1-piperidinyl at the C-7 position of quinolones has been explored for enhancing antibacterial activity. Among these, the 2-aminomethyl-1-azetidinyl group significantly improved the activity of 6,8-difluoroquinoline molecules, with the (R)-enantiomer of a 5-amino-6,8-difluoroquinoline derivative showing potent activity and promising antibacterial properties (Fujita et al., 1998).

Properties

IUPAC Name

1-(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15(2)17-6-7-20-18(13-17)19(14-22(27-20)21-5-3-4-10-26-21)24(30)28-11-8-16(9-12-28)23(25)29/h3-7,10,13-16H,8-9,11-12H2,1-2H3,(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQIUBAYCEMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)C(=O)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
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1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

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